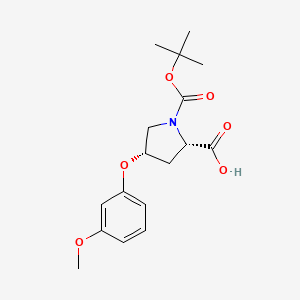

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid

Description

Properties

IUPAC Name |

(2S,4S)-4-(3-methoxyphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-10-13(9-14(18)15(19)20)23-12-7-5-6-11(8-12)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)/t13-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIYWVPQTJYGBCK-KBPBESRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid, commonly referred to as Boc-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid, is a compound of interest in medicinal chemistry and pharmacology. Its unique structure and functional groups suggest potential biological activities, particularly in the realm of drug development.

- Molecular Formula : C17H23NO6

- Molecular Weight : 337.37 g/mol

- CAS Number : 1354486-30-8

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as a pharmaceutical agent. The following sections detail specific areas of interest:

1. Antioxidant Activity

Studies have indicated that compounds with similar pyrrolidine structures exhibit significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Preliminary data suggest that (2S,4S)-1-(tert-butoxycarbonyl)-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

3. Enzyme Inhibition

Research has shown that similar compounds can act as enzyme inhibitors, particularly in pathways related to metabolic disorders. The ability of this compound to interact with key enzymes could lead to therapeutic applications in managing diseases such as diabetes.

Case Studies

A few notable studies have investigated the biological activity of this compound:

- Study 1 : A study published in Journal of Medicinal Chemistry examined the structure-activity relationship (SAR) of pyrrolidine derivatives. It was found that modifications similar to those present in Boc-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid enhanced the activity against certain cancer cell lines.

- Study 2 : An investigation into the anti-inflammatory effects highlighted that this compound reduced inflammation markers in vitro, suggesting potential use in treating chronic inflammatory diseases.

Data Table: Biological Activities and Findings

Comparison with Similar Compounds

Below is a detailed analysis:

Substituent Variations at the 4-Position

a. Halogenated Phenoxy Derivatives

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(3-chlorophenoxy)-2-pyrrolidinecarboxylic acid Structural Difference: Replaces the 3-methoxy group with a 3-chloro substituent. This substitution may also reduce solubility in polar solvents compared to the methoxy analog due to decreased polarity . Synthetic Note: Prepared via similar Boc-protection strategies but requires halogenated phenols as starting materials.

b. Bulkier Aromatic Substituents

- (2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid

- Structural Difference : Incorporates a biphenyl-bromo group at the 4-position.

- Impact : The bulky biphenyl group introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations. This could enhance binding specificity in enzyme inhibition assays but lower solubility in aqueous media .

c. Alkyl and Silyl Ether Substituents

- (2S,4R)-1-N-(tert-butoxycarbonyl)-4-(3-methoxypropyl)pyrrolidine-2-carboxylic acid (Compound 12) Structural Difference: Replaces the phenoxy group with a 3-methoxypropyl chain. Impact: The aliphatic chain increases hydrophobicity, improving membrane permeability in drug delivery applications. However, the absence of an aromatic ring reduces π-π stacking interactions, which may limit binding to aromatic-rich biological targets .

Stereochemical Variations

a. (2S,4R) vs. (2S,4S) Configurations

- (2S,4R)-1-(tert-Butoxycarbonyl)-4-fluoro-2-pyrrolidinecarboxylic acid Structural Difference: Fluorine substituent at the 4-position with (2S,4R) stereochemistry. Fluorine’s electronegativity may also increase metabolic stability compared to methoxy-phenoxy derivatives .

b. (2S,4S)-4-Fluoro Analog

- Impact : The (2S,4S)-fluoro derivative exhibits distinct dipole moments and hydrogen-bonding capabilities, which could influence crystallization behavior and bioavailability .

Functional Group Modifications

a. Carboxylic Acid Derivatives

- (2S,4R)-Tert-buty 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate Structural Difference: Replaces the carboxylic acid with a carbamoyl group.

b. Hydroxy and Methoxy Substituents

- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid Structural Difference: Methoxymethyl group at the 4-position. However, it may improve solubility in organic solvents .

Q & A

Q. What are the key steps in synthesizing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(3-methoxy-phenoxy)-2-pyrrolidinecarboxylic acid, and how is stereochemical integrity maintained?

- Methodological Answer : Synthesis typically begins with L-proline derivatives. The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) to protect the amine. Phenoxy substitution at the 4-position is achieved using Mitsunobu conditions (e.g., DIAD, PPh₃) with 3-methoxyphenol, ensuring retention of stereochemistry . Chiral HPLC or polarimetry is used to confirm enantiomeric purity post-synthesis .

Q. How is the compound characterized to confirm its structural and stereochemical identity?

- Methodological Answer :

- NMR : and NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), methoxy-phenoxy protons (δ ~6.8–7.2 ppm), and pyrrolidine backbone.

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients .

- X-ray crystallography : Confirms absolute configuration if single crystals are obtainable .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be optimized during the Mitsunobu step for phenoxy group introduction?

- Methodological Answer : Yields depend on reagent ratios (phenol:DIAD:PPh₃ = 1:1.2:1.2) and solvent choice (THF or DMF). Pre-drying solvents (molecular sieves) and slow addition of reagents at 0°C minimize side reactions. Monitor by TLC (Rf ~0.5 in EtOAc/hexane 3:7) and purify via silica gel chromatography .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer :

- Assay standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and pathogen strains (e.g., E. coli ATCC 25922).

- Dose-response curves : Test concentrations from 1–100 µM to identify IC₅₀ discrepancies.

- Metabolite analysis : LC-MS/MS can detect degradation products that may skew bioactivity results .

Q. How does the 3-methoxy-phenoxy substituent influence conformational stability in solution?

Q. What purification challenges arise due to polar byproducts, and how are they addressed?

Q. How is the compound’s stability under varying storage conditions (e.g., light, temperature) assessed?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal : Store at 25°C, 40°C, and 60°C for 1–6 months; monitor degradation by HPLC.

- Photolytic : Expose to UV (320–400 nm) for 48h; check for methoxy-phenoxy cleavage via LC-MS.

- Humidity : 75% RH for 30 days; assess hygroscopicity by Karl Fischer titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.